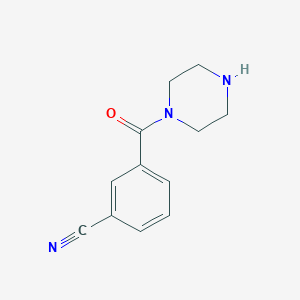

3-(1-piperazinylcarbonyl)Benzonitrile

Descripción

3-(1-Piperazinylcarbonyl)Benzonitrile is a benzonitrile derivative featuring a piperazine ring connected via a carbonyl group at the 3-position of the aromatic ring. The compound’s structure combines the electron-withdrawing nitrile group with the piperazine moiety, a heterocycle known for its versatility in medicinal chemistry due to its ability to participate in hydrogen bonding and modulate solubility.

Propiedades

Fórmula molecular |

C12H13N3O |

|---|---|

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

3-(piperazine-1-carbonyl)benzonitrile |

InChI |

InChI=1S/C12H13N3O/c13-9-10-2-1-3-11(8-10)12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7H2 |

Clave InChI |

PETUBDODDHRBNM-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C(=O)C2=CC=CC(=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine with benzonitrile in the presence of a suitable catalystThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-(piperazine-1-carbonyl)benzonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process may involve the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

3-(piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitriles.

Aplicaciones Científicas De Investigación

3-(piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Comparative Analysis

- The amino group in 2-(3-Amino-1-piperidinyl)benzonitrile may improve aqueous solubility due to hydrogen bonding, whereas the nitrile group in the 3-position of the parent compound favors π-π stacking interactions .

- Biological Activity: 3-(Ferrocenylmethylamino)benzonitrile exhibits redox activity due to the ferrocene moiety, a property absent in the parent compound. This makes it suitable for applications in electrochemical sensors or anticancer therapies involving reactive oxygen species .

Data Tables

Table 1: Structural Comparison of Selected Analogues

| Compound | Heterocycle | Substituent(s) | Functional Group Linkage |

|---|---|---|---|

| 3-(1-Piperazinylcarbonyl)Benzonitrile | Piperazine | None | Carbonyl |

| 3-(4-Methylpiperazin-1-yl)benzonitrile | Piperazine | Methyl | Direct bond |

| 2-(3-Amino-1-piperidinyl)benzonitrile | Piperidine | Amino | Direct bond |

| 3-(Ferrocenylmethylamino)benzonitrile | None | Ferrocenylmethylamino | Amine |

Table 2: Hypothetical Pharmacokinetic Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| 3-(1-Piperazinylcarbonyl)Benzonitrile | 1.8 | 1 (piperazine N-H) | 4 |

| 3-(4-Methylpiperazin-1-yl)benzonitrile | 2.3 | 0 | 3 |

| 2-(3-Amino-1-piperidinyl)benzonitrile | 1.5 | 2 (amine N-H) | 3 |

Actividad Biológica

3-(1-Piperazinylcarbonyl)Benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a piperazine ring linked to a benzonitrile moiety, this compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 3-(1-Piperazinylcarbonyl)Benzonitrile is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a benzene ring with a cyano group and a piperazine moiety, which contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | 3-(1-Piperazinylcarbonyl)Benzonitrile |

| CAS Number | [Not specified] |

Research indicates that 3-(1-Piperazinylcarbonyl)Benzonitrile may function as an inhibitor of key protein interactions involved in cancer signaling pathways, particularly targeting the programmed cell death protein 1 (PD-1) and its ligand PD-L1. This mechanism is crucial in cancer therapy as it may enhance immune responses against tumors by blocking inhibitory signals that prevent T-cell activation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits promising binding affinity for PD-L1. Modifications to its structure have been shown to enhance its inhibitory effects on immune checkpoint pathways, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(1-Piperazinylcarbonyl)Benzonitrile | Piperazine + Benzonitrile | Potential PD-L1 inhibitor |

| 3-(Piperidin-1-ylcarbonyl)Benzonitrile | Piperidine + Benzonitrile | Different binding characteristics |

| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)Phthalazin-1(2H)-one | Fluorinated + Phthalazinone | Enhanced solubility and bioactivity |

| N-(4-Cyanophenyl)-piperazine-1-carboxamide | Cyanophenyl + Piperazine | Varying pharmacological profiles |

Cancer Therapeutics

A study focused on the efficacy of 3-(1-Piperazinylcarbonyl)Benzonitrile in inhibiting PD-L1 showed that it could significantly reduce tumor growth in xenograft models. The compound was tested against established PD-L1 inhibitors, revealing comparable potency and suggesting its potential for further development as an anticancer agent.

Enzyme Inhibition

Another significant area of research involves the compound's role as an inhibitor of specific enzymes. For instance, it has been identified as an effective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a critical role in various cellular processes including metabolism and signal transduction. Inhibition of GSK-3 has implications for diseases such as diabetes and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.